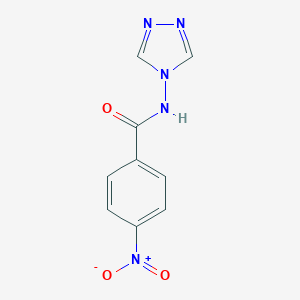

4-nitro-N-(1,2,4-triazol-4-yl)benzamide

Description

Significance of 4-nitro-N-(1,2,4-triazol-4-yl)benzamide within Benzamide (B126) and Triazole Chemistry

The significance of this compound stems from the well-established biological and material properties of its constituent chemical moieties: the benzamide, the 1,2,4-triazole (B32235), and the nitro group. Benzamides are a cornerstone in drug discovery, with numerous approved drugs featuring this functional group. The 1,2,4-triazole ring is a five-membered heterocycle that is a critical component in a wide array of therapeutic agents, particularly known for its antifungal properties. nih.govchemspider.com The nitro group, a strong electron-withdrawing group, can significantly influence a molecule's chemical reactivity and biological activity. mdpi.com

The combination of these three components in a single molecule suggests a high potential for novel applications. The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, a close relative of the core of the title compound, has been identified as crucial for antitrypanosomal activity. nih.gov This highlights the potential of the nitro-triazole combination in medicinal chemistry.

Overview of Research Trajectories for this compound and its Congeners

Research into compounds related to this compound has followed several distinct trajectories. A significant area of investigation is in medicinal chemistry, where the focus is on developing new therapeutic agents. For instance, derivatives of 1,2,4-triazole have been extensively studied for their potential as antibacterial and antifungal agents. chemspider.comsioc-journal.cn Moreover, novel 3-nitro-1H-1,2,4-triazole-based amides have been explored as potential antitrypanosomal agents. dndi.org

Another prominent research avenue is in the field of materials science, particularly in the development of energetic materials. The high nitrogen content and the presence of the nitro group in triazole derivatives make them candidates for high-energy compounds. rsc.org Research into nitrogen-rich salts based on the combination of 1,2,4-triazole and 1,2,3-triazole rings aims to fine-tune energetic properties for various applications. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C9H7N5O3 |

|---|---|

Molecular Weight |

233.18g/mol |

IUPAC Name |

4-nitro-N-(1,2,4-triazol-4-yl)benzamide |

InChI |

InChI=1S/C9H7N5O3/c15-9(12-13-5-10-11-6-13)7-1-3-8(4-2-7)14(16)17/h1-6H,(H,12,15) |

InChI Key |

HDRXSSZOGQDSNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Chemical Properties

Therefore, a likely synthesis for the title compound would involve the reaction of 4-aminotriazole with 4-nitrobenzoyl chloride.

Table 1: General Physicochemical Properties of 4-nitro-N-(1,2,4-triazol-4-yl)benzamide

| Property | Value | Source |

| Molecular Formula | C9H7N5O3 | chemspider.com |

| Average Mass | 233.187 Da | chemspider.com |

| Monoisotopic Mass | 233.054889 Da | chemspider.com |

Structural Analysis

Detailed crystallographic data for 4-nitro-N-(1,2,4-triazol-4-yl)benzamide is not available in the provided search results. However, the crystal structure of a related compound, 4-Nitro-N-(4-nitrobenzoyl)benzamide, provides insights into the potential molecular geometry. In this related molecule, the two benzene (B151609) rings are not coplanar, exhibiting a dihedral angle between them. researchgate.net It is likely that the benzamide (B126) and triazole rings in this compound would also be twisted relative to each other.

Spectroscopic Data

Specific spectroscopic data for 4-nitro-N-(1,2,4-triazol-4-yl)benzamide are not detailed in the search results. However, data for related compounds can provide an indication of the expected spectral characteristics. For instance, the 1H NMR spectrum of 4-Nitrobenzamide in Acetone-d6 shows signals in the aromatic region. rsc.org It is expected that the 1H NMR spectrum of the title compound would show characteristic signals for the protons on the benzamide (B126) and triazole rings. The IR spectrum would likely show characteristic peaks for the C=O stretch of the amide, the N-H stretch, and the asymmetric and symmetric stretches of the nitro group. nist.gov

Applications

Medicinal Chemistry

The presence of the 1,2,4-triazole (B32235) moiety strongly suggests potential applications in medicinal chemistry. Triazole-containing compounds are well-known for their antifungal and antibacterial properties. chemspider.comsioc-journal.cn Furthermore, the demonstrated antitrypanosomal activity of related nitro-triazole compounds points to a promising avenue for further investigation. nih.gov

Materials Science

The high nitrogen content and the presence of a nitro group make this compound and its congeners interesting for materials science, particularly as energetic materials. rsc.org Research on related nitrogen-rich triazole compounds has focused on their thermal stability and detonation performance. rsc.orgrsc.org

Synthesis of 1,2,4-Triazole Precursors and Intermediates with Nitroaromatic Moieties

The synthesis of the target molecule relies on the availability of two key building blocks: the 4-amino-1,2,4-triazole (B31798) core and a nitro-substituted benzoyl derivative.

The precursor 4-amino-1,2,4-triazole can be synthesized through several established routes. A common laboratory preparation involves the reaction of ethyl formate (B1220265) with hydrazine (B178648) hydrate. google.com The initial reaction forms formhydrazide, which is then heated to high temperatures (150-200°C) to induce cyclization and form the desired aminotriazole. orgsyn.org The crude product can be purified by recrystallization to yield the final compound with a melting point of 81–82°C. orgsyn.org An alternative process involves reacting hydrazine or its aqueous solution with a carboxylic acid in the presence of an insoluble polymer with acidic functional groups, which allows the reaction to proceed under mild conditions. google.com

The nitroaromatic component, specifically 4-nitrobenzoyl chloride, is typically prepared from 4-nitrobenzoic acid. A standard procedure involves reacting p-nitrobenzoic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.org For example, heating p-nitrobenzoic acid with phosphorus pentachloride initiates a vigorous reaction that yields a light yellow liquid. orgsyn.org The phosphorus oxychloride byproduct is then removed by distillation, and the remaining 4-nitrobenzoyl chloride is purified by distillation under reduced pressure. orgsyn.org The quality of the reagents is critical, as it significantly impacts the final yield of the acid chloride. orgsyn.org Similarly, other nitro-substituted benzoic acids can be prepared by nitrating the corresponding chlorobenzoic acid with a mixture of concentrated nitric and sulfuric acids. nih.gov

| Precursor | Starting Materials | Key Reaction Step | Reference |

|---|---|---|---|

| 4-amino-1,2,4-triazole | Ethyl formate, Hydrazine hydrate | Heating crude formhydrazide to 150-200°C for cyclization | orgsyn.org |

| 4-amino-1,2,4-triazole | Carboxylic acid, Hydrazine | Reaction in the presence of an acidic polymer | google.com |

| 3-Nitrobenzoyl chloride | 3-Nitrobenzoic acid, Thionyl chloride | Refluxing for 6 hours | |

| 4-Nitrobenzoyl chloride | p-Nitrobenzoic acid, Phosphorus pentachloride | Heating on a water bath until reaction is complete | orgsyn.org |

| Nitro-substituted 2-chlorobenzoic acid | 2-Chlorobenzoic acid, Conc. HNO₃/H₂SO₄ | Nitration of the aromatic ring | nih.gov |

Multi-component Reactions and Cycloaddition Strategies for Triazole Ring Formation in this compound Analogs

Multi-component reactions (MCRs) and cycloaddition strategies offer efficient and atom-economical routes to construct the 1,2,4-triazole ring system, often allowing for the direct incorporation of desired substituents, including nitroaromatic groups. nih.gov

MCRs, which involve three or more reactants combining in a one-pot reaction, are highly valued for their ability to rapidly generate molecular complexity. nih.gov For example, a metal-free, base-promoted, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been developed to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.org Another approach involves the one-pot condensation of nitriles and hydrazides in the presence of a base. scipublications.com

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful method for forming five-membered heterocyclic rings like triazoles. isres.org Copper-catalyzed [3+2] cycloaddition between a nitro-olefin and an azide (B81097) can lead to the regioselective formation of 4-nitro-1,5-trisubstituted-1,2,3-triazoles. nih.govfrontiersin.org Various catalytic systems, including copper and silver, have been employed to control the regioselectivity of [3+2] cycloadditions between isocyanides and diazonium salts, providing access to different isomers of substituted 1,2,4-triazoles. isres.org Furthermore, metal-free oxidative conditions using iodine as a catalyst can facilitate a cascade reaction between hydrazones and aliphatic amines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component Reaction | 1,3-diones, β-nitrostyrenes, aldehyde hydrazones | Metal-free, base-promoted, one-pot | rsc.org |

| [3+2] Cycloaddition | Nitro-olefins, Azides | Copper-catalyzed, forms nitro-substituted triazoles | nih.govfrontiersin.org |

| Cascade Reaction | Hydrazones, Aliphatic amines | Metal-free, iodine-catalyzed, oxidative conditions | organic-chemistry.org |

| One-Pot Condensation | Nitriles, Hydrazides | Base-mediated | scipublications.com |

| [3+2] Cycloaddition | Isocyanides, Diazonium salts | Catalyst-controlled regioselectivity (Ag(I) vs. Cu(II)) | isres.org |

Derivatization Strategies for the this compound Scaffold

Once the core scaffold is assembled, further derivatization can be performed to modulate the compound's properties. This often involves modifying the substituents on the benzoyl portion of the molecule.

Modification of the Benzene (B151609) Ring Substituents

Systematic modification of the substituents on the benzene ring of benzamide-triazole hybrids is a key strategy for exploring structure-activity relationships. In the synthesis of benzothiazinone-triazole conjugates, for example, the chloro group at the C-6 position of the benzoyl moiety was replaced with fluoro, bromo, and trifluoromethyl groups to study the impact on biological activity. nih.gov Furthermore, the position of the nitro group was altered, moving it from the C-8 to the C-6 position, to ascertain its role. nih.gov

These modifications are typically achieved by starting with an appropriately substituted benzoic acid derivative. The synthesis of these starting materials often involves standard aromatic chemistry, such as nitration or halogenation, followed by conversion to the reactive acyl chloride, which can then be coupled with the aminotriazole core. nih.gov The choice of substituent can also influence the reactivity and regioselectivity of subsequent reactions; for instance, the use of an electron-deficient 4-nitrobenzoyl chloride leads exclusively to N2-acylation of a 1,2,3-triazole, while the more electron-rich 4-methoxybenzoyl chloride shows a preference for the N1-isomer. rsc.org

| Core Scaffold | Position of Modification | Original Substituent | New Substituent | Purpose of Modification | Reference |

|---|---|---|---|---|---|

| Benzothiazinone-triazole | C-6 | -Cl | -F | Structure-activity relationship study | nih.gov |

| Benzothiazinone-triazole | C-6 | -Cl | -Br | Structure-activity relationship study | nih.gov |

| Benzothiazinone-triazole | C-6 | -Cl | -CF₃ | Structure-activity relationship study | nih.gov |

| Benzothiazinone-triazole | C-8 / C-6 | -NO₂ (at C-8) | -NO₂ (at C-6) | Ascertain role of nitro group position | nih.gov |

Functionalization of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a versatile scaffold that can be functionalized at various positions to modulate the properties of the resulting compounds. The parent structure of this compound features a 4-amino-1,2,4-triazole core. Synthetic strategies often involve the modification of this core either before or after coupling with the benzoyl moiety.

One common approach is the synthesis of Schiff bases from 4-amino-1,2,4-triazole. This is achieved by reacting 4-amino-4H-1,2,4-triazole with various aryl aldehydes or ketones. researchgate.netnih.gov For instance, a series of Schiff base derivatives can be prepared by condensing 4-amino-4H-1,2,4-triazole with different substituted aldehydes. nih.gov These reactions are typically carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov The resulting imine functionality can then be further modified or can itself contribute to the biological activity of the molecule.

Another avenue for functionalization involves direct substitution on the triazole ring. For N-substituted 1,2,4-triazoles, selective metalation using sterically hindered TMP-magnesium and TMP-zinc bases allows for the introduction of various electrophiles. acs.org This can include alkylation, arylation, and even amination at specific positions of the triazole ring, offering a powerful tool for creating a diverse library of analogs. acs.org For example, a double magnesiation of N-propyl 1,2,4-triazole followed by trapping with an electrophile can yield fully functionalized triazoles. acs.org

Furthermore, the synthesis of 1,5-disubstituted-1,2,4-triazole derivatives can be achieved through the reaction of oxamide-derived amidine reagents with various hydrazine hydrochloride salts. acs.org This method provides a general and mild route to a range of triazole derivatives.

The table below summarizes various functionalization strategies for the 1,2,4-triazole moiety based on reported synthetic methods for related compounds.

| Functionalization Strategy | Reagents and Conditions | Resulting Moiety | Reference |

| Schiff Base Formation | 4-amino-4H-1,2,4-triazole, aryl aldehydes/ketones, ethanol, reflux | Aryl/alkyl-imino-1,2,4-triazole | researchgate.netnih.gov |

| N-Alkylation/Arylation | N-substituted 1,2,4-triazole, TMP-metal bases, electrophiles | N-substituted, C-functionalized 1,2,4-triazole | acs.org |

| Synthesis of 1,5-disubstituted triazoles | Oxamide-derived amidines, hydrazine hydrochlorides | 1,5-disubstituted-1,2,4-triazole | acs.org |

| Thione Formation | 4-amino-1,2,4-triazole, CS2, base | 1,2,4-triazole-3-thione | nih.gov |

Isosteric Replacements within the Benzamide (B126) Linkage

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, the benzamide linkage offers several opportunities for such modifications. These changes can impact the molecule's conformation, stability, and interactions with biological targets.

A common isosteric replacement for the amide bond is the thioamide . The replacement of the carbonyl oxygen with sulfur generally increases lipophilicity with minor geometric changes. nih.gov The thioamide NH is more acidic and a better hydrogen bond donor, while the thiocarbonyl is a weaker hydrogen bond acceptor compared to the carbonyl. nih.gov This modification can be achieved by treating the corresponding amide with Lawesson's reagent.

Urea derivatives represent another class of amide isosteres. Ureas maintain the hydrogen bond donor and acceptor features of the amide and can increase the distance between molecular fragments while preserving planarity. nih.gov

Heterocyclic rings are widely used as non-classical bioisosteres for the amide bond, as they can mimic its hydrogen bonding properties while often improving metabolic stability. drughunter.com Rings such as 1,2,4-oxadiazoles , 1,3,4-oxadiazoles , and 1,2,3-triazoles can replace the amide group. nih.govrasayanjournal.co.in These heterocycles can preserve the planarity and dipole moment of the amide bond to varying degrees. nih.gov The 1,2,3-triazole ring, in particular, is recognized as a non-classical bioisostere of amides and can be synthesized via click chemistry. nih.gov

Other potential replacements for the amide linkage include:

Esters : Replacing the amide NH with an oxygen atom.

Sulfonamides : Replacing the carbonyl group with a sulfonyl group.

Retroamides : Reversing the orientation of the amide bond. drughunter.com

Trifluoroethylamine motif : The trifluoroethyl group can mimic the carbonyl group and enhance metabolic stability. drughunter.com

The following table details some of the key isosteric replacements for the benzamide linkage.

| Original Moiety | Isosteric Replacement | Key Features of Replacement | Reference |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increased lipophilicity, altered H-bonding | nih.gov |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond features, can increase length | nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment, improves metabolic stability | nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Non-classical isostere, preserves planar geometry | nih.govrasayanjournal.co.in |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Alters geometry and electronic properties | nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-) | Mimics carbonyl, enhances metabolic stability | drughunter.com |

Application of Spectroscopic Techniques

Spectroscopy is a fundamental tool in the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer a holistic view of the molecular structure of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR provide distinct signals for magnetically non-equivalent nuclei, offering a detailed map of the carbon and hydrogen framework.

For derivatives of this compound, the proton (¹H) NMR spectra typically exhibit characteristic signals. For instance, in a related series of 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, the triazole proton signal appears as a singlet at a downfield chemical shift, around δ 9.76 ppm, due to the electron-withdrawing nature of the adjacent nitro and pyrimidine (B1678525) rings. mdpi.com Aromatic protons on the pyrimidine and other substituted rings show distinct splitting patterns and chemical shifts depending on their electronic environment. mdpi.com

The carbon (¹³C) NMR spectra provide complementary information. The carbon atoms of the triazole ring in derivatives of 4-nitro-1,2,4-triazole show characteristic resonances. researchgate.net For example, in 4-(2-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)morpholine, the triazole carbon atom appears at δ 153.3 ppm. mdpi.com The carbonyl carbon of the benzamide group is typically observed at a downfield position, often above 160 ppm. Aromatic carbons from the nitrophenyl group also give rise to a set of signals in the aromatic region of the spectrum. The specific chemical shifts are sensitive to the substituents on the aromatic rings and the triazole moiety. mdpi.comresearchgate.net

Detailed 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, confirming the structural integrity of the synthesized molecules. psu.edu

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | 9.76 (s, 1H) | Triazole-H | mdpi.com |

| ¹H | 8.66 (d, J = 5.2 Hz, 1H) | Pyrimidine-H | mdpi.com |

| ¹H | 7.10 (d, J = 5.2 Hz, 1H) | Pyrimidine-H | mdpi.com |

| ¹³C | 163.2, 162.5 | Pyrimidine-C | mdpi.com |

| ¹³C | 157.3 | Pyrimidine-C | mdpi.com |

| ¹³C | 153.3 | Triazole-C | mdpi.com |

| ¹³C | 146.8 | Triazole-C (C-NO₂) | mdpi.com |

| ¹³C | 104.2 | Pyrimidine-C | mdpi.com |

| Data for 4-(2-(3-Nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)morpholine, a related derivative. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key vibrational frequencies include:

N-H Stretching: The amide N-H stretching vibration typically appears as a sharp to broad band in the region of 3100-3300 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the range of 1650-1700 cm⁻¹. researchgate.net

NO₂ Stretching: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

C=N and N=N Stretching: Vibrations associated with the triazole ring, including C=N and N=N stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net

The precise positions of these bands can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3100 - 3300 | researchgate.net |

| Carbonyl C=O | Stretching | 1650 - 1700 | researchgate.net |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 | researchgate.net |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | researchgate.net |

| Triazole Ring | C=N, N=N Stretching | 1400 - 1600 | researchgate.net |

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the nitro-substituted benzene ring and the triazole ring, in this compound and its derivatives results in characteristic absorption bands in the UV-Vis spectrum.

The π → π* transitions of the aromatic and heteroaromatic rings are expected to give rise to strong absorption bands, typically in the 200-300 nm range. The n → π* transition of the carbonyl group and the nitro group may appear as weaker bands at longer wavelengths. nist.gov The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the specific substitution pattern on the molecule. For example, related nitro-containing aromatic compounds often exhibit strong absorption peaks. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound and its fragments. mdpi.com

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for 1,2,4-triazole derivatives involve the cleavage of the triazole ring and the loss of small neutral molecules. researchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the amide bond, loss of the nitro group (as NO or NO₂), and fragmentation of the triazole and benzene rings. Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide

| Adduct | m/z (calculated) | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 234.06217 | 144.3 | uni.lu |

| [M+Na]⁺ | 256.04411 | 150.7 | uni.lu |

| [M-H]⁻ | 232.04761 | 146.6 | uni.lu |

| [M+NH₄]⁺ | 251.08871 | 157.4 | uni.lu |

| [M+K]⁺ | 272.01805 | 143.5 | uni.lu |

| Data for the isomer 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide. |

X-ray Crystallography for Molecular Structure Elucidation

For derivatives of this compound, X-ray crystallography can unequivocally confirm the connectivity of the atoms and the regiochemistry of substitution on the triazole ring. mdpi.com The crystal structure would reveal the planarity or non-planarity of the different ring systems and the dihedral angles between them. For instance, in related structures, the nitro group is often found to be slightly twisted out of the plane of the benzene ring. nih.gov

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. otterbein.edunih.gov For example, N—H···O hydrogen bonds involving the amide group and nitro group oxygen atoms are commonly observed, leading to the formation of chains or more complex three-dimensional networks. nih.gov These intermolecular forces are crucial in determining the physical properties of the solid material. The crystal structures of several related nitro-substituted triazole and benzamide derivatives have been reported, providing a basis for comparison and understanding of the structural features of this compound. mdpi.comrsc.org

Impact of Nitro Group Position and Benzene Ring Substitutions on Biological Activity

The nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties and polarity of the benzamide scaffold. nih.govnih.gov Its position on the benzene ring is a critical determinant of the molecule's interaction with biological targets. In the parent compound, the nitro group is located at the para-position (C4) of the benzene ring.

Studies on related nitrobenzamide derivatives have shown that the position of the nitro group can drastically alter the molecular geometry and biological activity. For instance, an analysis of N-(benzo[d]thiazol-2-yl)-nitrobenzamides demonstrated that ortho-, meta-, and para-nitro isomers crystallize in different systems and exhibit distinct three-dimensional arrangements. mdpi.com The ortho-nitro substituent can cause significant steric hindrance, leading to a distorted geometry, whereas the meta- and para-isomers allow for more planar conformations. mdpi.com This planarity can be crucial for effective binding to a target protein. The electron-withdrawing effect, which is strongest when the nitro group is at the ortho or para position due to resonance, can enhance interactions with nucleophilic sites within a protein's active site. nih.gov

Substitutions on the benzene ring further modulate the activity. Research on N-(azetidin-1-yl)-4-nitrobenzamide derivatives showed that adding other substituents to the phenyl ring of the benzamide moiety altered antibacterial efficacy. researchgate.net Similarly, in a series of 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide derivatives, the presence and nature of substituents on the N-phenyl ring were pivotal for their fungicidal activity. sioc-journal.cn For example, compound 7i in that study, which is 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide, showed significant fungicidal activity against Gaeumannomyces graminis var. tritici. sioc-journal.cn This highlights that while the 4-nitro group is a key feature, other substitutions on the benzamide ring are vital for tuning the biological profile.

Table 1: Impact of Benzene Ring Substitution on Fungicidal Activity of Related Benzamides

| Compound | Substituent on Benzamide Ring | Target Fungus | Activity (Inhibition % at 100 mg/L) |

|---|---|---|---|

| 7i | 2-Chloro, 6-(1H-1,2,4-triazol-1-yl) | G. graminis var. tritici | ~80% |

| Silthiopham (Control) | N/A | G. graminis var. tritici | >80% |

Data sourced from a study on 1,2,4-triazole benzamide derivatives. sioc-journal.cn

Role of the 1,2,4-Triazole Ring in Modulating Activity

The 1,2,4-triazole ring is a critical pharmacophore found in numerous biologically active compounds, including antifungal and antiviral agents. lifechemicals.com Its presence in the structure of this compound is fundamental to its activity profile. The nitrogen atoms of the triazole ring can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological receptors. pensoft.net Furthermore, the 1,2,4-triazole ring is metabolically stable, which can improve the pharmacokinetic properties of the parent molecule. pensoft.net

Structure-activity relationship studies on various 1,2,4-triazole derivatives have provided insights into how this moiety contributes to biological activity. For example, in a series of antibacterial 1,2,4-triazoles, the substitution pattern on the triazole ring itself was shown to be crucial. Compounds with a phenyl ring at the N-4 position of the triazole demonstrated higher activity compared to those with alkyl groups. nih.gov This suggests that the N-aryl linkage, as seen in the title compound, is beneficial.

Further studies have shown that substituents at other positions of the triazole ring also play a significant role. In one study, it was found that having a phenyl group at the C-3 position of the triazole was important for activity, with electron-donating groups on that phenyl ring being particularly favorable. nih.gov The incorporation of a 1,2,4-triazole-thioether moiety has also been shown to enhance the antifungal activity of certain parent molecules. nih.gov These findings underscore the 1,2,4-triazole ring not just as a passive linker but as an active contributor to the molecule's interaction with its target, with its N-4 linkage being a key structural feature for potency.

Influence of Amide Linkage Modifications on SAR

The amide bond connecting the 4-nitrobenzoyl group and the 1,2,4-triazole ring is a central feature of the molecule's architecture. This linkage provides a degree of rotational flexibility while maintaining a specific spatial orientation between the two aromatic systems. Modifications to this linker can significantly impact the compound's stability, conformation, and ability to bind to its target.

One common strategy in medicinal chemistry is the replacement of a metabolically labile amide bond with a more stable surrogate. The 1,2,3-triazole ring, for instance, has been successfully used as a bioisostere for the trans-amide bond in peptides, increasing their stability against protease degradation. nih.gov While the parent compound contains a 1,2,4-triazole, the principle of using a triazole as an amide surrogate highlights the importance of the linker's properties. The substitution of an amide with a triazole can slightly alter the distance and angle between the connected moieties, which may or may not be tolerated by the target receptor. nih.gov

In a different approach, a 1,2,4-triazole has been designed as a surrogate for a cis-amide bond. nih.gov This suggests that the geometry conferred by the triazole linkage is a key aspect of its function. The rigidity and specific electronic character of the amide bond in this compound are therefore likely crucial for its biological activity. Any modification, such as introducing more flexible alkyl chains or replacing it with other heterocyclic linkers, would be expected to have a profound effect on the compound's efficacy by altering the spatial relationship between the nitrobenzoyl and triazole moieties.

Contributions of Various Functional Groups to Compound Potency and Selectivity

The Nitro Group: As discussed, the strong electron-withdrawing nature of the nitro group is paramount. nih.govnih.gov In some series of nitroaromatic compounds, its presence is essential for activity, acting as a key pharmacophore. nih.gov For instance, nitrotriazole-based acetamides have shown potent antitrypanosomal activity, which is linked to the nitro group. The reduction of the nitro group within the target organism can lead to the formation of reactive species that are toxic to the pathogen. nih.gov

The 1,2,4-Triazole Moiety: This ring system is not only a stable scaffold but also contributes to selectivity. The ability of its nitrogen atoms to form specific hydrogen bonds can confer selectivity for a particular biological target over others. pensoft.net In a study of benzenesulfonamides containing a triazole moiety, the triazole scaffold helped to optimize the positioning of the molecule within the active site of carbonic anhydrase, leading to selective inhibition of certain isoforms. nih.gov

Substituents on the Aromatic Rings: The addition of other functional groups can fine-tune the activity. In various 1,2,4-triazole derivatives, the presence of halogen atoms (e.g., chloro, bromo) on the phenyl rings often enhances antibacterial activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can also be beneficial, depending on the specific biological target. nih.gov For example, in one study of antitumor 1,2,4-triazole derivatives, a compound with a 4-nitrophenyl group on the triazole and a 4-chlorophenylamino substituent showed the lowest IC50 value against Hep G2 cancer cells, indicating high potency and selectivity. pensoft.net

Table 2: Influence of Functional Groups on the Anti-tumor Activity (IC50 in µM) of Related Triazole Derivatives

| Compound | R1 (on Triazole) | R2 (on Amino-phenyl) | Hep G2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|---|

| HB4 | 4-Nitrophenyl | H | 1.8 ± 0.98 | 1.9 ± 0.54 |

| HB5 | 4-Nitrophenyl | 4-Chloro | 0.9 ± 0.43 | 1.5 ± 0.67 |

| HB6 | 4-Nitrophenyl | 4-Methoxy | 1.5 ± 0.76 | 1.7 ± 0.88 |

Data adapted from a study on 1,2,4-triazole derivatives incorporating a 2-((2,3-dimethylphenyl)amino)benzamide moiety. pensoft.net

This data illustrates that while the 4-nitrophenyl group provides a strong foundation for activity, the addition of a chloro group enhances potency and selectivity against the Hep G2 cell line more effectively than a methoxy group or an unsubstituted phenyl ring. pensoft.net

Computational Chemistry and in Silico Approaches for 4 Nitro N 1,2,4 Triazol 4 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

While specific molecular docking studies for 4-nitro-N-(1,2,4-triazol-4-yl)benzamide are not detailed in the available literature, research on analogous compounds demonstrates the utility of this approach. For instance, a study on novel triazole and nitro-triazole derivatives designed as antifungal agents utilized molecular docking to investigate their interactions with the active site of the lanosterol (B1674476) 14α-demethylase enzyme (PDB ID: 1EA1). nih.gov This enzyme is a key target in the development of antifungal drugs. The docking simulations helped in predicting the binding orientation of the designed ligands, which informed the synthesis of compounds with potent antifungal activity. nih.gov

In a similar vein, a series of new benzimidazole-, 1,2,4-triazole-, and 1,3,5-triazine-based derivatives were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org Molecular docking simulations were performed to understand the binding interactions of these compounds within the active site of both wild-type (WT) and mutant EGFR. nih.govacs.org Another study employed molecular docking to suggest that 1,2,3-triazole derivatives could act as inhibitors of cruzain, an essential enzyme for the metabolism of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov These examples underscore how molecular docking could be applied to elucidate the potential biological targets and binding mechanisms of this compound.

Table 1: Examples of Molecular Docking Studies on Structurally Related Compounds

| Compound Class | Protein Target | Key Findings |

| Nitro-triazole derivatives | Lanosterol 14α-demethylase (1EA1) | Docking simulations predicted favorable binding orientations, guiding the synthesis of potent antifungal agents. nih.gov |

| 1,2,4-Triazole (B32235) derivatives | Epidermal Growth Factor Receptor (EGFR) | Revealed binding modes and interactions within the EGFR active site, explaining observed cytotoxic activity against cancer cell lines. nih.govacs.org |

| 1,2,3-Triazole derivatives | Cruzain (from T. cruzi) | Suggested that these compounds could inhibit this essential parasitic enzyme, correlating with their trypanocidal activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR can be used to predict the activity of new, unsynthesized compounds.

Direct QSAR studies for this compound have not been identified in the reviewed literature. However, QSAR has been successfully applied to classes of compounds that share its structural motifs. For example, a study on a series of 1,2,4-triazole derivatives with anti-pancreatic cancer activity developed 2D-QSAR models using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). These models were able to predict the anticancer activity of the compounds based on their structural descriptors.

Another relevant study focused on 3-nitro-2,4,6-trihydroxy benzamide (B126) derivatives that inhibit photosynthetic electron transport. The QSAR analysis revealed that the herbicidal activity was significantly correlated with descriptors such as the partition coefficient (log P), the Wiener Index (a topological descriptor), and specific polarizability. This indicates that lipophilicity and molecular size/shape are important determinants of activity in this class of nitrobenzamides. Such an approach could be used to predict the potential activities of this compound and guide the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases (virtual screening) to identify new molecules that are likely to be active.

While a specific pharmacophore model for this compound is not available, the methodology has been applied to related structures. For instance, in the development of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents, pharmacophore elucidation was performed based on in silico ADMET evaluation of the tested compounds.

The general structural features of this compound, such as hydrogen bond donors and acceptors, aromatic rings, and the nitro group, are all key pharmacophoric features. A hypothetical pharmacophore model for a target that binds this compound would likely include features corresponding to these groups. This model could then be used to screen for other compounds with a similar spatial arrangement of these features, potentially leading to the discovery of novel active molecules.

In Silico Prediction of Pharmacokinetic Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. In silico methods provide a rapid and cost-effective way to predict these pharmacokinetic parameters early in the drug discovery process. These predictions can help to identify compounds with potential liabilities, such as poor absorption or rapid metabolism, allowing for their early deselection or optimization.

Specific in silico ADME predictions for this compound are not publicly documented. However, studies on analogous compounds routinely include such analyses. For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents included in silico ADMET (T for toxicity) predictions. The results showed that the synthesized compounds generally had negligible toxicity, good solubility, and favorable absorption profiles, fulfilling criteria like Lipinski's Rule of Five and Veber's Rule.

Table 2: Common In Silico Predicted Pharmacokinetic and Physicochemical Properties

| Parameter | Description | Relevance |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts good absorption and permeation. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound is likely to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs. |

| CYP450 Inhibition | Predicts whether a compound is likely to inhibit major cytochrome P450 enzymes. | Key for assessing potential drug-drug interactions. |

| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug that is absorbed from the human intestine. | A direct measure of oral bioavailability. |

Biological Activity Spectrum of 4 Nitro N 1,2,4 Triazol 4 Yl Benzamide and Its Analogues in Vitro Studies

Antifungal Activities

The 1,2,4-triazole (B32235) ring is a core component of many successful antifungal drugs, where it typically functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net

Analogues of 4-nitro-N-(1,2,4-triazol-4-yl)benzamide have been evaluated against several fungal pathogens that cause significant crop diseases.

Fusarium species: A study of 1,2,4-triazole benzamide (B126) derivatives, such as 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide, was conducted to assess their activity against Fusarium pseudocerealum. The results indicated that these specific analogues did not exhibit obvious antifungal activity against this pathogen. sioc-journal.cn

Rhizoctonia solani : This soil-borne pathogen has been a target for various triazole derivatives. A series of 1,2,3-triazole hydrazide derivatives showed remarkable growth inhibitory activity against R. solani, with some compounds demonstrating efficacy superior to commercial agrochemicals like Azoxystrobin and Boscalid. researchgate.net Another study on N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) benzamide derivatives also reported excellent activity, with one compound (D16) having an EC₅₀ value of 0.0028 µmol·L⁻¹. researchgate.net While these compounds are not direct analogues of N-(1,2,4-triazol-4-yl)benzamide, their high efficacy underscores the potential of the broader triazole-benzamide chemical class against R. solani.

Macrophomina phaseolina : Specific data on the activity of this compound or its direct analogues against Macrophomina phaseolina is not available in the reviewed literature.

Table 1: In Vitro Antifungal Activity of Triazole Analogues against Phytopathogens

| Compound/Analogue Class | Fungal Species | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole Hydrazide Derivatives | Rhizoctonia solani | EC₅₀ | 0.306 - >10.0 µg/mL | researchgate.net |

| N-(Thiadiazolyl)-N-(Triazolylmethyl) Benzamides | Rhizoctonia solani | EC₅₀ | As low as 0.0028 µmol·L⁻¹ | researchgate.net |

Dermatophytes and opportunistic fungal pathogens are common targets for novel antifungal drug discovery.

Aspergillus niger : In a study synthesizing novel Schiff bases from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold, none of the tested compounds showed positive antifungal results against Aspergillus niger. nih.gov

Microsporum gypseum : The same study that found no activity against A. niger reported strong antifungal effects against M. gypseum. Six of the seventeen synthesized derivatives showed activity superior to the standard drug ketoconazole. nih.gov Additionally, novel triazole compounds containing a piperazine (B1678402) moiety were tested against M. gypseum, with four compounds exhibiting an MIC₈₀ value of 0.25 μg/mL, which was 128 times lower than that of fluconazole (B54011) and equivalent to voriconazole. nih.gov

Microsporum canis : Data on the activity of direct analogues against M. canis is not prominently featured in the reviewed literature.

Trichophyton rubrum : The aforementioned triazole-piperazine analogues were also tested against T. rubrum, where they showed varied levels of activity. nih.gov

Table 2: In Vitro Antifungal Activity of Triazole Analogues against Human Pathogens

| Analogue Class | Fungal Species | Standard Drug | Analogue MIC₈₀ (µg/mL) | Standard MIC₈₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Triazole-Piperazine Derivatives | Microsporum gypseum | Fluconazole | 0.25 | 32 | nih.gov |

| Triazole-Piperazine Derivatives | Microsporum gypseum | Voriconazole | 0.25 | 0.25 | nih.gov |

| Triazole-Piperazine Derivatives | Trichophyton rubrum | Fluconazole | 0.5 - >64 | 1 | nih.gov |

| Schiff Bases of Triazole-Thiol | Aspergillus niger | Not Applicable | No activity | Not Applicable | nih.gov |

The poisoned food technique is a standard and widely used in vitro method to screen the antifungal activity of chemical compounds against mycelial fungi, particularly plant pathogens. mdpi.comresearchgate.net In this assay, a predetermined concentration of the test compound is mixed directly into a molten agar (B569324) medium, which is then poured into Petri dishes and allowed to solidify. mdpi.comresearchgate.net A small disc of the test fungus is placed at the center of this "poisoned" plate. researchgate.net After an incubation period, the antifungal activity is quantified by measuring the diameter of the fungal colony and comparing it to a control plate containing no compound. The percentage of mycelial inhibition is then calculated. mdpi.com

This method, also referred to as the plate method, was used to evaluate 1,2,4-triazole benzamide derivatives against phytopathogens like Gaeumannomyces graminis and Fusarium pseudocerealum. sioc-journal.cn The results are compared against both a negative control (no fungicide) and a positive control (a commercial fungicide) to determine relative efficacy. sioc-journal.cnmdpi.com

Antibacterial Activities

The 1,2,4-triazole nucleus is a versatile scaffold that has also been incorporated into compounds with antibacterial properties. Research indicates that substitutions on the triazole and associated rings, including the presence of a nitro group, can significantly influence antibacterial efficacy. nih.gov

Staphylococcus aureus : This pathogen is a frequent target for new antibacterial agents. nih.gov A study on 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, which are structural analogues of the title compound, showed that these molecules inhibit the growth of S. aureus. mdpi.comnih.gov Another study on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol found that all synthesized compounds exhibited strong antibacterial activity against S. aureus, with one derivative showing efficacy superior to the standard drug streptomycin. nih.gov N-(1,3,4-oxadiazol-2-yl)benzamides, which share the benzamide moiety, also displayed potent activity against methicillin-resistant S. aureus (MRSA) with MIC values as low as 0.25 µg/mL. nih.gov

Bacillus subtilis : Several classes of 1,2,4-triazole derivatives have demonstrated activity against B. subtilis. nih.gov For instance, pyrimidinylsulfamoyl azolylbenzamides were found to be active, with some chloro- and nitro-substituted compounds showing greater activity. niscpr.res.in Similarly, newly synthesized sulfonamide-1,2,4-triazole derivatives exhibited high activity against B. subtilis. uobaghdad.edu.iq

Table 3: In Vitro Antibacterial Activity of Analogues against Gram-Positive Bacteria

| Analogue Class | Bacterial Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines | Staphylococcus aureus | 16 - >128 | mdpi.comnih.gov |

| Schiff Bases of Triazole-Thiol | Staphylococcus aureus | One compound superior to Streptomycin | nih.gov |

| N-(Oxadiazolyl)benzamides | Staphylococcus aureus (MRSA) | 0.25 - 1 | nih.gov |

| Pyrimidinylsulfamoyl Azolylbenzamides | Bacillus subtilis | MIC as low as 2x standard | niscpr.res.in |

Gram-negative bacteria often present a greater challenge due to their protective outer membrane.

Escherichia coli : The activity of triazole derivatives against E. coli is varied. The study on 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives found no activity against E. coli. nih.gov However, the 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine analogues did show inhibitory activity against E. coli. mdpi.comnih.gov

Table 4: In Vitro Antibacterial Activity of Analogues against Gram-Negative Bacteria

| Analogue Class | Bacterial Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines | Escherichia coli | 64 - >128 | mdpi.comnih.gov |

| Schiff Bases of Triazole-Thiol | Escherichia coli | No activity | nih.gov |

Influence of Nitro Substitution on Antibacterial Potency

The nitro group (NO2) is a well-established pharmacophore in the development of antimicrobial agents, with its presence often being crucial for biological activity. nih.govencyclopedia.pub The antibacterial effect of nitro-containing molecules is one of their most widely observed properties. nih.gov A generally accepted mechanism suggests that the enzymatic reduction of the nitro group within bacterial cells produces toxic reactive intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage DNA, leading to cell death. encyclopedia.pub

The significance of the nitro substituent is evident across various heterocyclic scaffolds. For instance, studies on pyrrole (B145914) derivatives have shown that the presence of nitro groups, particularly at the C2 and C4 positions, enhances antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govencyclopedia.pub Similarly, research on Schiff bases derived from 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed that a derivative with a 4-nitrophenyl substituent showed notable antibacterial activity against Staphylococcus epidermidis. nih.gov Further studies have confirmed that the inclusion of a nitro group on an aromatic ring attached to a 1,2,4-triazole core can significantly boost inhibitory activity against various bacteria. nih.gov

In the context of benzamides, a series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives demonstrated promising activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.22 to 1.49 μM against both Gram-positive and Gram-negative bacteria. researchgate.net Likewise, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have also been synthesized and identified as a novel class of antibacterial agents. researchgate.net These findings collectively underscore that the nitro substitution is a key determinant for the antibacterial potency of triazole- and benzamide-based compounds.

Anticancer Activities

Derivatives of 1,2,4-triazole are recognized for their potential as anticancer agents, with their mechanism of action often linked to the inhibition of enzymes like aromatase or tubulin polymerization. nih.govresearchgate.net The versatile structure of the 1,2,4-triazole ring allows it to form strong hydrogen bonds with various biological targets, which is a key feature for its therapeutic efficacy. nih.govresearchgate.net

The in vitro cytotoxic potential of this compound analogues has been evaluated against several human cancer cell lines. The human colorectal carcinoma cell line, HCT116, is a common model for such investigations. ekb.egnih.govnih.gov

In one study, a series of Schiff bases were synthesized from 3-amino-1H-1,2,4-triazole and tested for anticancer activity. The results showed that the nitro-substituted derivative, TB-NO2, was effective against HCT-116, among other cell lines like HEPG2 (liver cancer) and MCF-7 (breast cancer). ekb.eg Another study focusing on 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives also reported significant anticancer activity. Specifically, a derivative featuring a 4-nitrophenyl-1H-1,2,3-triazol-1-yl)acetamide moiety (compound 9g) was synthesized and evaluated. nih.gov While specific IC50 values for this nitro compound against HCT116 were not detailed, related compounds in the series showed potent activity. For example, compound 9d demonstrated an IC50 of 0.17 ± 0.063 μM against the PC3 prostate cancer cell line. nih.gov

The table below presents the cytotoxic activity of selected triazole derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

| TB-NO2 (Schiff base) | HCT-116 | Effective | ekb.eg |

| TB-NO2 (Schiff base) | HEPG2 | Effective | ekb.eg |

| TB-NO2 (Schiff base) | MCF-7 | Effective | ekb.eg |

| Compound 9d | PC3 | 0.17 ± 0.063 | nih.gov |

| Compound 9d | A549 | 0.19 ± 0.075 | nih.gov |

| Compound 9d | MCF-7 | 0.51 ± 0.083 | nih.gov |

| Compound 9d | DU-145 | 0.16 ± 0.083 | nih.gov |

| Etoposide (Control) | PC3, A549, etc. | 1.97 - 3.08 | nih.gov |

Antitrypanosomal Activities of Related Nitro-Triazole Scaffolds

Nitro-containing heterocyclic compounds are the cornerstone of therapy for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. mdpi.comnih.gov However, the limitations of current drugs like benznidazole (B1666585) (BZN) have spurred the development of new agents. nih.govresearchgate.net Research has shown that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is essential for antitrypanosomal activity. nih.gov

Bioisosteric replacement of the nitro-imidazole ring of benznidazole with a 4-(4-nitrophenyl)-1,2,3-triazole moiety has yielded compounds with significantly improved potency. nih.gov For instance, a lead compound, Hit 1, demonstrated an IC50 of 7 µM against T. cruzi trypomastigotes, which was superior to benznidazole (IC50 = 34 µM). nih.govresearchgate.net Further modifications, such as introducing a galactopyranosyl unit (compound 16), maintained potent activity against trypomastigotes (IC50 = 6 ± 1 µM) and showed exceptional activity against the clinically relevant intracellular amastigote form (IC50 = 0.13 ± 0.01 µM in C2C12 myoblast cells). nih.govacs.org This activity was significantly greater than that of BZN. acs.org

The table below summarizes the in vitro antitrypanosomal activity of several nitro-triazole analogues against different forms of T. cruzi.

| Compound | Target Organism/Cell | Activity Type | IC50 (µM) | Source |

| Benznidazole (BZN) | T. cruzi (trypomastigotes) | Trypanocidal | 22.79 - 34 | mdpi.comnih.gov |

| Benznidazole (BZN) | T. cruzi in C2C12 cells | Antiamastigote | 6 ± 1 | acs.org |

| Hit 1 | T. cruzi (trypomastigotes) | Trypanocidal | 7 | nih.govresearchgate.net |

| Compound 1d | T. cruzi (trypomastigotes) | Trypanocidal | 0.21 ± 0.03 | mdpi.com |

| Compound 1f | T. cruzi (trypomastigotes) | Trypanocidal | 1.23 ± 0.24 | mdpi.com |

| Compound 1g | T. cruzi (trypomastigotes) | Trypanocidal | 2.28 ± 0.34 | mdpi.com |

| Compound 16 | T. cruzi (trypomastigotes) | Trypanocidal | 6 ± 1 | nih.gov |

| Compound 16 | T. cruzi in C2C12 cells | Antiamastigote | 0.13 ± 0.01 | acs.org |

| Compound 19 | T. cruzi in C2C12 cells | Antiamastigote | 0.11 ± 0.02 | acs.org |

Other Reported Biological Activities

Urease is a nickel-containing enzyme that is a key virulence factor for several pathogenic microorganisms, such as Helicobacter pylori and Proteus mirabilis. nih.gov Inhibition of this enzyme is a viable strategy to combat infections caused by these pathogens. nih.gov Derivatives of 1,2,4-triazole have been identified as potent urease inhibitors. orientjchem.orgorientjchem.orgnih.govresearchgate.netresearchgate.net

A study on a series of researchgate.netnih.govekb.egtriazolo[3,4-b] researchgate.netekb.egacs.orgthiadiazole derivatives demonstrated outstanding urease inhibitory activity. nih.gov All synthesized compounds in the series showed IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, which were significantly better than the standard inhibitor thiourea (B124793) (IC50 = 22.54 ± 2.34 µM). nih.gov The unsubstituted parent compound (6a) was the most potent in the series, and structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring significantly influenced inhibitory potency. nih.gov

The table below lists the urease inhibitory activity of selected researchgate.netnih.govekb.egtriazolo[3,4-b] researchgate.netekb.egacs.orgthiadiazole derivatives.

| Compound | Substituent (R) | IC50 (µM) | Source |

| 6a | H | 0.87 ± 0.09 | nih.gov |

| 6f | 3-Cl | 1.25 | nih.gov |

| 6g | 4-Cl | 1.68 | nih.gov |

| 6h | 3,4-diCl | 1.41 | nih.gov |

| Thiourea (Control) | - | 22.54 ± 2.34 | nih.gov |

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. isres.org Synthetic antioxidants, such as those based on the 1,2,4-triazole scaffold, are of great interest for their potential health benefits. isres.org The antioxidant capacity of these compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests. researchgate.netnih.govacs.org

Studies have shown that 1,2,4-triazole derivatives possess significant free radical scavenging abilities. nih.govekb.eg For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated an IC50 value of 1.3 × 10⁻³ M in the DPPH assay. acs.org Another study on phenol (B47542) and pyridine (B92270) substituted 1,2,4-triazoles found that a mercapto-phenol derivative exhibited good DPPH and ABTS scavenging with IC50 values of 7.12 µg/mL and 4.59 µg/mL, respectively. researchgate.net It has been noted that the presence of electron-donating groups on the triazole scaffold tends to enhance antioxidant activity. nih.govacs.org

The table below shows the free radical scavenging activity of representative 1,2,4-triazole derivatives.

| Compound | Assay | IC50 | Source |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 1.3 × 10⁻³ M | acs.org |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | DPPH | 2.2 × 10⁻³ M | acs.org |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH | 7.12 ± 2.32 µg/mL | researchgate.net |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS | 4.59 ± 4.19 µg/mL | researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ABTS | 15.32 × 10⁻⁶ M | nih.gov |

Future Directions in 4 Nitro N 1,2,4 Triazol 4 Yl Benzamide Research

Development of Novel and Green Synthetic Methodologies

The synthesis of 4-nitro-N-(1,2,4-triazol-4-yl)benzamide and its derivatives is foundational to any further investigation. While classical methods for forming amide bonds, such as the Schotten-Baumann reaction involving the reaction of an amine with an acyl chloride, are well-established, future research must prioritize the development of more sustainable and efficient synthetic routes. mdpi.com

Future synthetic strategies could focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of related heterocyclic compounds like benzimidazole (B57391) and 1,2,4-triazole (B32235) derivatives. acs.org Applying MAOS to the synthesis of the target compound could offer a greener alternative to conventional heating methods.

One-Pot Reactions: Designing a multi-step synthesis in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. A future approach could involve a one-pot, three-step procedure, similar to that used for synthesizing benzimidazole-based thioureas, which starts from an acid chloride. rsc.org

Catalytic Innovations: Research into novel catalysts for both the formation of the 1,2,4-triazole ring and the amide linkage is crucial. For instance, the use of copper(I) catalysts has been shown to selectively yield specific regioisomers of triazoles, which is critical for structure-activity relationship studies. nih.gov Exploring new catalytic systems could lead to milder reaction conditions and higher selectivity.

Alternative Solvents: Moving away from hazardous solvents like dichloromethane (B109758) is a key goal of green chemistry. mdpi.com Future work should explore the use of greener solvents or even solvent-free conditions for the synthesis of this compound.

Advanced SAR Elucidation and Comprehensive Mechanistic Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing the biological activity of a lead compound. For this compound, a systematic exploration of how structural modifications impact its efficacy and selectivity is a critical future direction.

Key areas for investigation include:

Systematic Substituent Modification: Future studies should involve the synthesis of a library of analogues with diverse substituents on both the nitrophenyl ring and the 1,2,4-triazole moiety. For example, studies on related 1,2,4-triazole derivatives have shown that the nature and position of substituents, such as chloro, bromo, or methoxy (B1213986) groups, can significantly influence antibacterial activity. nih.gov Similarly, the nitro group itself is a versatile functional group known to contribute to a wide range of pharmacological effects in drug design. mdpi.com

Isomeric Analysis: The 1,2,4-triazole ring has multiple nitrogen atoms where linkages can occur, leading to different isomers. It is essential to synthesize and test each regioisomer, as they can exhibit significantly different physicochemical and biological properties. mdpi.com

Conformational and Crystallographic Studies: Elucidating the three-dimensional structure of the compound and its analogues through techniques like single-crystal X-ray diffraction is vital. rsc.orgresearchgate.netmdpi.com This provides precise information on bond angles, torsion angles, and intramolecular interactions, which can be correlated with biological activity and used to understand binding mechanisms at a molecular level. For instance, the planarity and dihedral angles between the aromatic rings can influence how the molecule fits into a biological target's binding site. researchgate.net

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies will be needed to determine the precise molecular mechanism. This involves identifying the specific protein target and understanding how the compound modulates its function. The ability of 1,2,4-triazole derivatives to engage in various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets is a key aspect of their therapeutic properties. pensoft.net

Exploration of New Biological Targets and Therapeutic Applications

The 1,2,4-triazole nucleus is a well-known pharmacophore present in a wide array of approved drugs with diverse therapeutic uses. pensoft.net This versatility suggests that this compound and its future derivatives could be active against a broad spectrum of diseases.

Future research should involve screening the compound against various biological targets, including:

Antimicrobial Targets: Given the prevalence of drug resistance, there is a pressing need for new antibacterial and antifungal agents. nih.gov Derivatives of 1,2,4-triazoles have demonstrated potent activity against various bacterial strains, including P. aeruginosa, and their activity can be modulated by the substituents on the core structure. nih.gov

Anticancer Targets: Many heterocyclic compounds are being investigated for their anti-cancer properties. pensoft.net For example, related triazole derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in several cancers. pensoft.netacs.org More recently, triazole-benzamide hybrids have been investigated as inhibitors of carbonic anhydrases IX and XII, which are crucial for the survival of solid tumors. nih.gov

Antiprotozoal Targets: Neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi, represent a significant unmet medical need. Research has shown that compounds with a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold are crucial for antitrypanosomal activity, making this a highly promising therapeutic area to explore for this compound. nih.gov

Antiviral Targets: The 1,2,4-triazole ring is a core component of antiviral drugs like Ribavirin. nih.gov This precedent provides a strong rationale for evaluating the antiviral potential of this compound against a range of viruses.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drug candidates. nih.govelsevierpure.com

For this compound, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once initial SAR data is generated, ML algorithms can build robust QSAR models. These models can predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those likely to be inactive.

Toxicity and Off-Target Prediction: A significant challenge in drug development is unforeseen toxicity. nih.gov AI/ML models can be trained on large datasets of known drugs and chemicals to predict potential adverse effects, including drug-induced kidney injury (DIKI), by analyzing both physicochemical properties and predicted off-target interactions. nih.gov This allows for the early deselection of compounds with a high risk of toxicity.

Virtual Screening and De Novo Design: AI can be used to screen massive virtual libraries of compounds to identify novel derivatives of this compound that are predicted to have high affinity for a specific biological target. Furthermore, generative AI models can design entirely new molecules from scratch that are optimized for desired properties.

Identification of Key Predictive Features: By analyzing successful and unsuccessful compounds, ML models can identify the specific molecular features that are most critical for biological activity. nih.gov This provides invaluable insights for medicinal chemists, guiding the rational design of next-generation analogues with improved potency and selectivity.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-nitro-N-(1,2,4-triazol-4-yl)benzamide?

Methodological Answer:

The compound can be synthesized via coupling reactions between 4-nitrobenzoyl chloride and 1,2,4-triazol-4-amine derivatives. Key steps include:

- Acylation : React 4-nitrobenzoyl chloride with 1,2,4-triazol-4-amine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts. Monitor reaction completion via TLC (ethyl acetate/hexane, 1:1) .

- Workup : Extract the product with DCM, wash with brine, and purify via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane). Yields typically range from 60–79%, depending on substituents and reaction time .

Contradictions : reports higher yields (79%) using selenourea intermediates, while notes lower yields (23%) for thiourea derivatives. Validate solvent/base combinations (e.g., DMF vs. DCM) to optimize yields.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and nitro group asymmetry/symmetry vibrations (1534 cm⁻¹ and 1344 cm⁻¹). Compare with thiourea derivatives (e.g., C=S stretch at ~1534 cm⁻¹) to distinguish functional groups .

- NMR : In -NMR, aromatic protons of the nitrobenzamide moiety appear as doublets at δ 8.19–8.39 ppm. The triazole NH proton is typically deshielded (δ ~10.75 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding. For example, triazole rings often form intramolecular C–H⋯O bonds with nitro groups (as in ). Use single-crystal diffractometers (e.g., Rigaku Spider) with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced: How does this compound behave in coordination chemistry, particularly with transition metals?

Methodological Answer:

The triazole moiety acts as a bidentate ligand, forming complexes with metals like Fe(II). For example:

- Synthesis of Fe Complexes : React the compound with Fe(BF)·6HO in ethanol under reflux. Characterize using Mössbauer spectroscopy to confirm Fe(II) oxidation state and ligand-field effects. For Fe(Cn-tba)·HO complexes, observe quadrupole splitting (ΔE ~2 mm/s) and isomer shifts (δ ~0.4 mm/s) at 80 K .

- Structural Insights : X-ray studies reveal octahedral geometry around Fe(II), with triazole N atoms at equatorial positions. Alkoxy chain length (e.g., C8 vs. C12) impacts crystal packing and magnetic properties .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Bioactivity Assays : Screen for antiproliferative or antimicrobial activity using standardized protocols (e.g., MTT assay for cytotoxicity). Compare IC values against controls like cisplatin. Note that substituents (e.g., thiourea vs. selenourea) significantly alter activity .

- Data Validation : Replicate conflicting studies under identical conditions (e.g., pH, solvent). For example, reports macrophage migratory inhibition, but contradictory results may arise from impurities. Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% before testing .

Advanced: How can polymorphism affect the compound’s physicochemical properties, and how is it characterized?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents like ethanol, DMSO, or acetone under varying cooling rates. For benzamide derivatives, rapid cooling favors metastable Form II (monoclinic), while slow cooling yields stable rhombic crystals (Form I) .

- Characterization : Use DSC to identify melting points (e.g., Form I: 300–302°C, Form II: lower mp). Pair with PXRD to distinguish crystal phases (e.g., d-spacing at 5.2 Å for Form I vs. 4.8 Å for Form II) .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like HDACs. Parameterize the triazole NH as a hydrogen bond donor and nitro group as an electron-withdrawing moiety. Validate docking poses with MD simulations (AMBER force field, 100 ns) .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Correlate with experimental IC values to predict activity against novel targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.